molecular formula C10H16O2 B12775433 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- CAS No. 155682-86-3

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))-

Cat. No.: B12775433
CAS No.: 155682-86-3
M. Wt: 168.23 g/mol
InChI Key: NKNGVPNCSFZRSM-ZBJFTSOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- is a chemical compound known for its unique structure and properties It is a dihydrofuranone derivative with a hexenyl side chain, which contributes to its distinct characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- typically involves the reaction of 7-decenoic acid, 4-oxo-, methyl ester with sodium tetrahydroborate and sodium hydroxide in water at temperatures ranging from 30°C to 80°C. This reaction is followed by treatment with sulfuric acid in water and toluene at 70°C, maintaining a pH of 1 for approximately 2.25 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring that reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hexenyl side chain allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups introduced into the hexenyl side chain.

Scientific Research Applications

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the fragrance industry due to its unique scent profile and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (S-(Z))-: This is the stereoisomer of the compound , differing in the spatial arrangement of atoms.

    2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(E))-: Another stereoisomer with a different configuration around the double bond.

    3-Hexenyl acetate: A related compound with a similar hexenyl side chain but different functional groups.

Uniqueness

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- is unique due to its specific stereochemistry and the presence of both a furanone ring and a hexenyl side chain. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

155682-86-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(5R)-5-[(Z)-hex-3-enyl]oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m1/s1

InChI Key

NKNGVPNCSFZRSM-ZBJFTSOASA-N

Isomeric SMILES

CC/C=C\CC[C@@H]1CCC(=O)O1

Canonical SMILES

CCC=CCCC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.